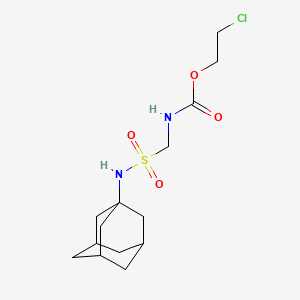
2-Chloroethyl methyl((tricyclo(3.3.1.1(sup 3,7))decylamino)sulfonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate is a chemical compound with the molecular formula C14H23ClN2O4S and a molecular weight of 350.861 g/mol. This compound is known for its unique structure, which includes an adamantyl group, a sulfamoylmethyl group, and a carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate typically involves the reaction of 2-chloroethanol with N-(1-adamantylsulfamoylmethyl)carbamate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reactant concentrations to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate (oxidizing) or sodium borohydride (reducing) can be used, depending on the desired reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are the corresponding amine and alcohol.
科学的研究の応用
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
作用機序
類似化合物との比較
Similar Compounds
2-chloroethyl N-(phenylsulfamoyl)carbamate: This compound has a phenyl group instead of an adamantyl group, which affects its chemical properties and reactivity.
2-chloroethyl N-(methylsulfamoyl)carbamate: The presence of a methyl group instead of an adamantyl group results in different biological activity and applications.
Uniqueness
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate is unique due to the presence of the adamantyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where specific reactivity and stability are required.
特性
CAS番号 |
116943-76-1 |
|---|---|
分子式 |
C14H23ClN2O4S |
分子量 |
350.9 g/mol |
IUPAC名 |
2-chloroethyl N-(1-adamantylsulfamoylmethyl)carbamate |
InChI |
InChI=1S/C14H23ClN2O4S/c15-1-2-21-13(18)16-9-22(19,20)17-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,17H,1-9H2,(H,16,18) |
InChIキー |
XWBDOMKCUBLPCT-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)CNC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
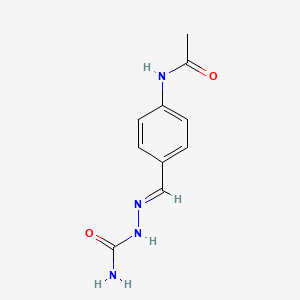

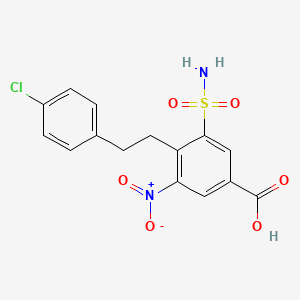

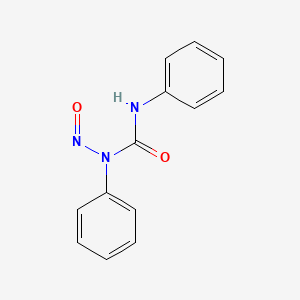



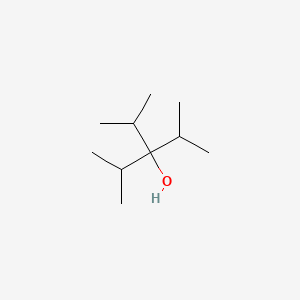
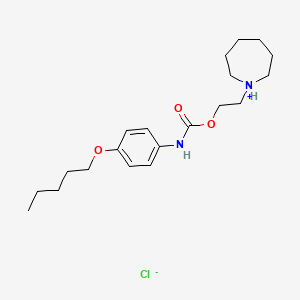
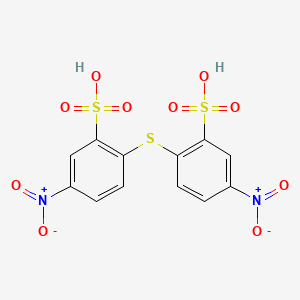
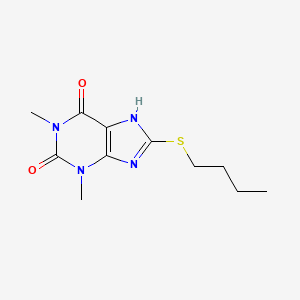
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
